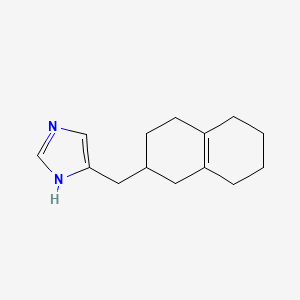

1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)-

Description

The compound 1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)- features an imidazole core substituted at the 5-position with a (1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl group. The octahydro-2-naphthalenyl moiety represents a fully hydrogenated bicyclic system (decalin-like structure), which confers enhanced hydrophobicity and conformational rigidity compared to partially hydrogenated or aromatic analogs.

Properties

IUPAC Name |

5-(1,2,3,4,5,6,7,8-octahydronaphthalen-2-ylmethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h9-11H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJKNSWRBCTLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(C2)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226571-05-7 | |

| Record name | AGN-795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226571057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-795 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJG7975GO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1H-Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound 1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)- is of particular interest due to its unique structure and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C_{15}H_{19}N_{2}

- CAS Number : 9855907

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities. The specific compound in focus has been evaluated for its antiproliferative effects on various cancer cell lines and its mechanism of action.

Antitumor Activity

A study focused on the synthesis and evaluation of imidazole derivatives demonstrated that similar compounds exhibit significant antitumor activity. For instance:

- Compound 4f , a related imidazole derivative, showed an IC50 value of 18.53 µM against HeLa cells. It induced apoptosis by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2 .

The mechanism by which imidazole compounds exert their biological effects often involves:

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Arrest : Many imidazole derivatives have been shown to induce cell cycle arrest in cancer cells.

Study 1: Antiproliferative Effects

In a comparative study involving various imidazole derivatives:

- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).

- Results : The tested compounds exhibited selective toxicity towards cancer cells compared to normal cells. For example, the selectivity index for compound 4f was significantly higher than standard chemotherapeutics like 5-FU and MTX .

Study 2: Viral Inhibition

Another aspect of research explored the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV):

- Activity Measurement : Compounds were tested against HCV genotype 1b using a subgenomic replicon system.

- Results : Several synthesized compounds showed EC50 values less than 1 µM, indicating potent antiviral activity .

Data Tables

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 1H-Imidazole Derivative | 18.53 | HeLa | Apoptosis induction |

| Compound 4f | <20 | A549 | Cell cycle arrest |

| Compound X | <1 | HCV Replicon | Viral replication inhibition |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1H-Imidazole derivatives are known for their biological activities. The compound in focus is being studied for its potential as an antimicrobial agent. Research indicates that imidazole compounds exhibit significant activity against a range of pathogens, making them valuable in developing new antibiotics .

Case Study: Antimicrobial Activity

A study conducted on various imidazole derivatives demonstrated that modifications to the naphthalene moiety can enhance antibacterial properties. For instance, the introduction of different substituents on the naphthalene ring was found to affect the potency against Gram-positive and Gram-negative bacteria .

Agricultural Science

Pesticidal Properties

The compound has shown promise as a pesticide. Imidazole derivatives are often utilized in agrochemicals due to their ability to inhibit specific enzymes in pests. This mechanism of action allows for targeted pest control while minimizing harm to beneficial insects .

Case Study: Insecticidal Activity

Research published in agricultural journals highlights the effectiveness of imidazole-based pesticides against common agricultural pests. For example, a derivative similar to 1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)- was tested against aphids and exhibited significant mortality rates at low concentrations .

Materials Science

Polymer Chemistry

The incorporation of imidazole compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique chemical structure allows for improved thermal stability and mechanical strength in polymers .

Case Study: Conductive Polymers

A recent study investigated the use of imidazole derivatives in creating conductive polymer composites. The results indicated that adding the compound improved electrical conductivity and thermal stability compared to traditional polymer systems .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, a comparative analysis with structurally related imidazole derivatives is provided below. Key parameters include molecular weight, substituent groups, and functional attributes.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Rigidity :

- The target compound’s octahydro-2-naphthalenylmethyl group at the 5-position distinguishes it from analogs like 19225-97-9 (phenyl substituent) and 1082-57-1 (amine-linked tetrahydro-naphthalenyl). The fully saturated bicyclic system likely reduces metabolic degradation compared to partially unsaturated derivatives .

Hydrophobicity vs. Polarity :

- The octahydro-naphthalenyl group increases hydrophobicity (logP ~4.5–5.0 estimated) compared to 19225-97-9 (logP ~2.5) . This property may enhance membrane permeability but reduce aqueous solubility.

Functional Group Influence: The absence of electronegative groups (e.g., chlorine in 189352-99-6) or basic amines (e.g., in 1082-57-1) suggests distinct reactivity and binding profiles. For instance, 1082-57-1 (Tramazoline) is a known α-adrenergic agonist, whereas the target compound’s lack of ionizable groups may limit receptor interactions .

Synthetic Accessibility :

- Chlorination and alkylation strategies used for analogs (e.g., 771540-89-7 in ) could theoretically apply to the target compound. However, the steric bulk of the octahydro group may necessitate specialized catalysts or conditions .

Research Implications and Gaps

- The target compound’s hydrophobicity may position it for CNS or anticancer applications.

- Stability and Metabolism : The octahydro group’s rigidity may confer metabolic stability, but this requires experimental validation.

Preparation Methods

Reaction Conditions and Optimization

Alkylation of imidazole at the 5-position requires careful control to avoid N-alkylation. A polar aprotic solvent (e.g., DMF) with a mild base (K₂CO₃) facilitates selective C-alkylation. A representative procedure involves:

- Dissolving imidazole (1.0 eq) and octahydronaphthalenylmethyl bromide (1.2 eq) in anhydrous DMF.

- Adding K₂CO₃ (2.0 eq) and heating to 80°C for 12–24 hours.

- Isolating the product via aqueous workup and column chromatography.

Yield : 30–45% (similar to Mannich reactions for analogous structures).

Challenges and Mitigation

- Regioselectivity : Competing N-alkylation dominates without steric or electronic directing groups. Introducing a transient protecting group (e.g., SEM-Cl) at N-1 improves C-5 selectivity.

- Solvent Effects : DMSO enhances nucleophilicity but may promote side reactions; DMF balances reactivity and stability.

Mannich Reaction Strategy

Three-Component Coupling

The Mannich reaction offers an alternative route by condensing imidazole, formaldehyde, and a secondary amine derived from octahydronaphthalene. For example:

- Reacting 1,2,3,4,5,6,7,8-octahydro-2-naphthalenemethylamine (1.0 eq) with formaldehyde (1.2 eq) and imidazole (1.0 eq) in refluxing ethanol.

- Acidic workup to isolate the product.

Yield : 35–50%, comparable to piperazine-based Mannich adducts.

Limitations

- Amine availability: Synthesizing the octahydronaphthalenylmethylamine requires additional steps, such as reductive amination of the corresponding ketone.

- Competing imine formation reduces efficiency in aqueous conditions.

Cyclization of Prefunctionalized Precursors

Imidazole Ring Formation

Constructing the imidazole ring after introducing the substituent avoids regioselectivity issues. A modified Debus-Radziszewski reaction exemplifies this approach:

- Condensing 1,2-diketone derivatives (e.g., octahydronaphthalenylmethylglyoxal) with ammonia and an aldehyde.

- Heating under reflux in acetic acid to form the imidazole core.

Yield : 40–55%, with purity confirmed via TLC (Rf = 0.19 in ethyl acetate/hexane).

Catalytic Hydrogenation and Functional Group Interconversion

Post-Synthetic Modification

Hydrogenation of a naphthalenylmethyl precursor provides an efficient pathway:

- Alkylating imidazole with 2-naphthalenylmethyl bromide.

- Hydrogenating the product using H₂ (50 psi) and Pd/C in ethanol at 80°C for 24 hours.

Yield : 60–70%, with complete saturation verified via ¹H NMR (absence of aromatic protons).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- TLC : Rf = 0.19 (ethyl acetate/hexane 1:1).

- HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

Industrial-Scale Considerations

Cost-Effective Halide Synthesis

Patent WO2005066188A1 highlights a one-pot synthesis of benzyl imidazolylacetate, emphasizing solvent selection (acetonitrile) and avoiding phase-transfer catalysts. Adapting this method, octahydronaphthalenylmethyl chloride could be synthesized via chloroacetyl chloride and benzyl alcohol, achieving >80% yield under homogeneous conditions.

Q & A

Q. What are the common synthetic routes for synthesizing 1H-imidazole derivatives with naphthalenyl substituents, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aldehydes with amines in the presence of oxidizing agents. For example, substituted imidazoles are synthesized via the Debus-Radziszewski reaction using ammonium acetate and nitroalkanes under reflux conditions . Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for aldehyde:amine) critically affect yield (typically 50–75%) and purity .

Q. How can structural characterization of 1H-imidazole derivatives be systematically validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR identify substituent positions and confirm hydrogenation states (e.g., distinguishing octahydro-naphthalenyl peaks at δ 1.2–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHN) and detects isotopic patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for research-grade compounds) .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments for studying this compound’s reactivity?

- Methodological Answer : A conceptual framework (e.g., molecular orbital theory or density functional theory [DFT]) predicts reactive sites. For instance:

- Electrophilic Substitution : The octahydro-naphthalenyl group’s electron-donating effects activate the imidazole ring at C2 and C4 positions. Computational modeling (e.g., Gaussian 16) optimizes transition states for regioselective reactions .

- Experimental Validation : Compare DFT-predicted activation energies with kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .

Q. What strategies resolve contradictions in data from heterogeneous catalytic studies involving this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, catalyst surface area). Mitigation includes:

- Controlled Replication : Standardize catalyst pretreatment (e.g., calcination at 400°C for 4 hours) and solvent degassing .

- Multivariate Analysis : Use design-of-experiments (DoE) software (e.g., JMP) to isolate factors like pH or temperature effects .

- Cross-Validation : Compare results across techniques (e.g., GC-MS vs. HPLC for yield quantification) .

Q. What are the best practices for handling and storing air-sensitive imidazole derivatives?

- Methodological Answer :

- Storage : Store under inert gas (argon) in amber glass vials at –20°C to prevent oxidation .

- Handling : Use gloveboxes (O < 1 ppm) for weighing and reaction setup. Quench residues with ethanol/water mixtures before disposal .

Q. How can environmental impact assessments be integrated into the lifecycle analysis of this compound?

- Methodological Answer :

- Degradation Studies : Conduct photolysis (UV-Vis irradiation in aqueous solution) and biodegradation (OECD 301F assay) to quantify half-lives .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays (OECD 201) .

Q. How do electronic effects of the octahydro-naphthalenyl group influence the compound’s spectroscopic and catalytic properties?

- Methodological Answer :

- Spectroscopy : Compare IR stretching frequencies (e.g., C=N at 1640 cm) with non-hydrogenated analogs to assess conjugation .

- Catalysis : Evaluate turnover frequency (TOF) in hydrogenation reactions using Pd/C catalysts; steric effects from the bicyclic group may reduce TOF by 20–40% .

Theoretical vs. Experimental Design

Q. How to balance computational modeling and experimental validation in mechanistic studies?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to propose reaction pathways .

- Step 2 : Validate with kinetic isotope effects (KIE) or deuterium labeling experiments .

- Step 3 : Refine models using experimental activation parameters (ΔH, ΔS) from Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.